molecular formula C14H20N2O4 B14856713 Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate

Cat. No.: B14856713
M. Wt: 280.32 g/mol
InChI Key: WOKNTSRRTCGOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with acetyl and hydroxyl groups, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the tert-butyl carbamate group, often using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol .

Scientific Research Applications

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The acetyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl carbamate group may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-chloro-1H-indol-3-yl)ethylcarbamate
  • Tert-butyl 2-(5-acetyl-6-hydroxypyridin-3-YL)ethylcarbamate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(6-acetyl-5-hydroxypyridin-2-YL)ethylcarbamate is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[2-(6-acetyl-5-hydroxypyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(17)12-11(18)6-5-10(16-12)7-8-15-13(19)20-14(2,3)4/h5-6,18H,7-8H2,1-4H3,(H,15,19)

InChI Key

WOKNTSRRTCGOMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)CCNC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.